7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is a synthetic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazepane intermediate.
Attachment of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the thiazepane derivative with a difluorophenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated thiazepane derivatives.
Substitution: Formation of substituted thiazepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and difluorophenylsulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-(2-Chlorophenyl)-1,4-thiazepane: Lacks the difluorophenylsulfonyl group, which may result in different chemical and biological properties.
4-((2,4-Difluorophenyl)sulfonyl)-1,4-thiazepane: Lacks the chlorophenyl group, which may affect its reactivity and applications.
Uniqueness
7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is unique due to the presence of both the chlorophenyl and difluorophenylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUNYUUDQXCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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